molecular formula C28H60BrNO3 B14413486 N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide CAS No. 85703-57-7

N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide

Cat. No.: B14413486
CAS No.: 85703-57-7
M. Wt: 538.7 g/mol
InChI Key: KKXNCEQAMJJJGE-UHFFFAOYSA-M
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Description

N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, allowing it to interact with both water and oil phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide typically involves the reaction of docosylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of docosylamine attacks the ethylene oxide, resulting in the formation of the tris(2-hydroxyethyl) derivative. The final step involves the quaternization of the amine with hydrobromic acid to yield the bromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial for its applications in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: A quaternary ammonium compound with a shorter hydrophobic tail.

    N,N,N′-trimethyl-N′-tallow-1,3-diaminopropane: Another quaternary ammonium compound with different head group composition.

Uniqueness

N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide is unique due to its long hydrophobic tail and tris(2-hydroxyethyl) head group, which provide enhanced surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.

Properties

CAS No.

85703-57-7

Molecular Formula

C28H60BrNO3

Molecular Weight

538.7 g/mol

IUPAC Name

docosyl-tris(2-hydroxyethyl)azanium;bromide

InChI

InChI=1S/C28H60NO3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(23-26-30,24-27-31)25-28-32;/h30-32H,2-28H2,1H3;1H/q+1;/p-1

InChI Key

KKXNCEQAMJJJGE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-]

Origin of Product

United States

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